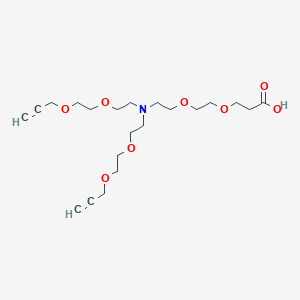

N-(Acid-PEG2)-N-bis(PEG2-propargyl)

Übersicht

Beschreibung

N-(Acid-PEG2)-N-bis(PEG2-propargyl) is a branched alkyne PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Wissenschaftliche Forschungsanwendungen

Enzyme Modification and Peptide Synthesis

N-(Acid-PEG2)-N-bis(PEG2-propargyl) and similar compounds have been used for enzyme modification to enhance enzymatic activity in non-aqueous environments. For example, enzymes like papain and chymotrypsin, modified with polyethylene glycol derivatives such as 2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine (activated PEG2), have been found to catalyze peptide bond formation efficiently in benzene, a non-polar solvent. This modification extends the applications of these enzymes in organic synthesis and peptide synthesis, which is otherwise limited in aqueous environments (Lee et al., 1988), (Matsushima et al., 1984).

Protein Modification

PEG2 derivatives have been utilized for the modification of proteins, enhancing their stability and functionality. For example, PEG2 derivatives with an activated ester as the functional group have been shown to be useful for the divalent modification of proteins. This kind of modification can enhance the solubility, stability, and possibly the therapeutic efficacy of proteins in biomedical applications (Yamasaki et al., 1998).

Biomedical Applications

PEG2-modified compounds have found significant applications in the biomedical field, especially in drug delivery and biosensing. For example, poly(ethylene glycol)-silk fibroin conjugates (PEG2-SF) have been developed, showing altered surface hydrophilicity and cell attachment properties, which are crucial for biomedical materials and tissue engineering (Gotoh et al., 1997). Also, biosensing applications have been explored using chemically modified antibodies in organic solvents for detecting substances like herbicides, demonstrating the versatility of these PEG2-modified compounds in analytical chemistry (Sasaki et al., 1997).

Nanotechnology and Material Science

In the field of nanotechnology and materials science, PEG2 derivatives have been employed for the stabilization of nanoparticles and the synthesis of novel polymeric materials. For instance, multidentate poly(ethylene glycol) ligands with PEG2 segments have been used to provide colloidal stability to semiconductor quantum dots and gold nanoparticles under extreme conditions, which is pivotal for their application in bio-related studies (Stewart et al., 2010).

Wirkmechanismus

Target of Action

The primary target of N-(Acid-PEG2)-N-bis(PEG2-propargyl), also known as Propargyl-PEG2-Acid, is the acidic group of the compound . This acidic group can serve as the active site of the catalyst, promoting the progress of various chemical reactions .

Mode of Action

The acidic groups of Propargyl-PEG2-Acid can undergo esterification, amidation, and other reactions with other functional groups . Its unique structure enables it to maintain stability in complex chemical environments and effectively promote reactions such as esterification and amidation . This versatility makes Propargyl-PEG2-Acid have broad application prospects in fields such as chemical synthesis, materials science, and biomedicine .

Biochemical Pathways

The biochemical pathways affected by Propargyl-PEG2-Acid are primarily those involved in chemical synthesis. The acidic group of Propargyl-PEG2-Acid can serve as the active site of the catalyst, promoting the progress of various chemical reactions . This provides the possibility for the synthesis of complex organic molecules .

Pharmacokinetics

It is known that the compound has good acidic properties . More research is needed to fully understand the ADME properties of Propargyl-PEG2-Acid and their impact on its bioavailability.

Result of Action

The result of Propargyl-PEG2-Acid’s action is the promotion of various chemical reactions, including esterification and amidation . This leads to the synthesis of complex organic molecules . The compound’s unique structure allows it to maintain stability in complex chemical environments .

Action Environment

The action of Propargyl-PEG2-Acid is influenced by environmental factors. For instance, the compound should be stored in a cool, dry, and ventilated place, away from light, to avoid repeated freeze-thaw cycles . These conditions help maintain the stability of the compound and ensure its efficacy .

Eigenschaften

IUPAC Name |

3-[2-[2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO8/c1-3-9-25-15-18-28-12-6-22(7-13-29-19-16-26-10-4-2)8-14-30-20-17-27-11-5-21(23)24/h1-2H,5-20H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZDIWKKKCXHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCN(CCOCCOCCC(=O)O)CCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Acid-PEG2)-N-bis(PEG2-propargyl) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide](/img/structure/B609312.png)

![5-({[(3,4-Difluorophenyl)sulfonyl]amino}methyl)-6-Methyl-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide](/img/structure/B609315.png)

![4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid](/img/structure/B609316.png)

![7-[(1S)-4-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-2-({3-[(pyrrolidin-1-yl)methyl]phenyl}amino)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B609327.png)

![N-(3-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl)acetamide](/img/structure/B609328.png)